molecular formula C5H6N2O B1206076 5-Methylpyrimidin-2(1H)-one CAS No. 41398-85-0

5-Methylpyrimidin-2(1H)-one

Cat. No.: B1206076
CAS No.: 41398-85-0
M. Wt: 110.11 g/mol
InChI Key: UAQOYBJXXMLVQI-UHFFFAOYSA-N
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Description

5-Methylpyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the second position and a methyl group at the fifth position of the pyrimidine ring.

Scientific Research Applications

5-Methylpyrimidin-2(1H)-one has several scientific research applications:

Safety and Hazards

According to the safety data sheet, 2-Hydroxy-5-methylpyrimidine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methylpyrimidin-2(1H)-one involves the reaction of 2-chloro-5-methylpyrimidine with sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with a hydroxyl group . Another method involves the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine in the presence of an acid and an anionic surfactant .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These methods aim to maximize yield and purity while minimizing production costs and environmental impact. For example, the catalytic hydrogen reduction method mentioned earlier is favored for its efficiency and simplicity .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    5-Methyl-2-pyrimidinone: An oxidized form of 5-Methylpyrimidin-2(1H)-one.

    2-Chloro-5-methylpyrimidine: A precursor in the synthesis of this compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the second position and methyl group at the fifth position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOYBJXXMLVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194332
Record name 5-Methyl-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41398-85-0
Record name 5-Methyl-2-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041398850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-dihydropyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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